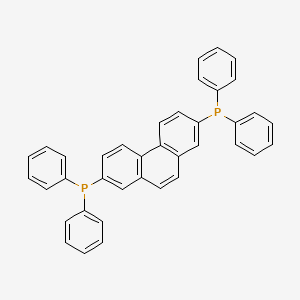
(Phenanthrene-2,7-diyl)bis(diphenylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phenanthrene backbone with two diphenylphosphane groups attached at the 2 and 7 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) typically involves the reaction of phenanthrene derivatives with diphenylphosphane. One common method is the palladium-catalyzed coupling reaction, where phenanthrene-2,7-dibromide is reacted with diphenylphosphane in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to achieve high yields.
Industrial Production Methods
Industrial production of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The phenanthrene backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) primarily involves its role as a ligand. The compound coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The phenanthrene backbone provides rigidity and stability to the complexes, enhancing their catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): This compound has a similar structure but with a pentane backbone instead of phenanthrene.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another similar compound with a binaphthalene backbone.
Uniqueness
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is unique due to its phenanthrene backbone, which provides distinct electronic and steric properties. This uniqueness allows it to form more stable and efficient metal complexes compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its significance.
Properties
CAS No. |
847941-41-7 |
|---|---|
Molecular Formula |
C38H28P2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(7-diphenylphosphanylphenanthren-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H28P2/c1-5-13-31(14-6-1)39(32-15-7-2-8-16-32)35-23-25-37-29(27-35)21-22-30-28-36(24-26-38(30)37)40(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI Key |
WRAYVAKEJYRWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















